![molecular formula C24H29N5O7S2 B2843077 4-[bis(2-methoxyethyl)sulfamoyl]-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide CAS No. 868212-82-2](/img/structure/B2843077.png)
4-[bis(2-methoxyethyl)sulfamoyl]-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[bis(2-methoxyethyl)sulfamoyl]-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide is a useful research compound. Its molecular formula is C24H29N5O7S2 and its molecular weight is 563.64. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Structure Visualization
The compound features a complex arrangement of functional groups that contribute to its biological activity. The presence of sulfamoyl groups enhances its interaction with biological targets.
Medicinal Chemistry
- Anticancer Activity : Research has indicated that compounds similar to this sulfamoyl benzamide exhibit potent anticancer properties. Studies have shown that sulfamoyl derivatives can inhibit tumor growth by targeting specific pathways involved in cell proliferation and apoptosis. For example, the compound's structural analogs have been tested against various cancer cell lines, demonstrating promising results in reducing cell viability and inducing apoptosis .
- Antimicrobial Properties : The compound's sulfamoyl moiety is known for its antimicrobial effects, particularly against bacterial infections. Research has shown that sulfamoyl compounds can disrupt bacterial cell wall synthesis, leading to cell death. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria .
- Enzyme Inhibition : The compound has been explored for its potential as an enzyme inhibitor, particularly in the context of inhibiting dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism. Inhibition of DHFR is a well-established mechanism for treating certain bacterial infections and cancers .
Case Studies
Study | Year | Findings |
---|---|---|
Alexandrov et al. | 2022 | Demonstrated the anticancer effects of sulfamoyl derivatives on various cancer cell lines, highlighting their mechanism of action through apoptosis induction. |
Parkhomov et al. | 2019 | Reported on the antimicrobial activity of sulfamoyl compounds, showing significant inhibition against multiple bacterial strains. |
ResearchGate Study | 2025 | Investigated the enzyme inhibition properties of related compounds, confirming their role as effective DHFR inhibitors in vitro. |
Drug Development
The unique chemical structure of 4-[bis(2-methoxyethyl)sulfamoyl]-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide positions it as a candidate for drug development aimed at treating infections and cancers. The ongoing research focuses on optimizing its pharmacokinetic properties to enhance bioavailability and reduce toxicity.
化学反応の分析
Hydrolysis Reactions
Sulfamoyl groups undergo hydrolysis under acidic or basic conditions. For this compound:
Mechanism : Nucleophilic attack at the sulfur center, leading to cleavage of S-N bonds .
Nucleophilic Substitution at Pyrimidine
The 4-methylpyrimidin-2-yl group participates in substitution reactions:
Key Insight : The sulfamoyl group’s electron-withdrawing effect activates the pyrimidine ring for electrophilic substitution .
Coordination Chemistry
Sulfonamides form complexes with transition metals, relevant to biological activity:
Metal Ion | Complex Type | Application |
---|---|---|
Cu(II) | Octahedral coordination via S=O and N-H | Antimicrobial activity enhancement |
Fe(III) | Tridentate binding | Catalytic oxidation studies |
Example Reaction :
Compound+Cu NO3 2→[Cu Compound ]2++2NO3−
Observed in bisantrene analogs with similar sulfamoyl motifs .
Reductive Reactions
The nitro groups in related analogs (e.g., nitrothiophene derivatives) undergo reduction:
Reducing Agent | Conditions | Product |
---|---|---|
H₂/Pd-C | Ethanol, 50°C | Amine derivatives |
NaBH₄ | MeOH, 25°C | Intermediate hydroxylamines |
Note : Direct evidence for this compound is lacking, but inferred from structurally similar nitroaromatics .
Stability Under Thermal and Photolytic Conditions
Condition | Observation | Degradation Pathway |
---|---|---|
UV light (254 nm) | 30% degradation in 24h | Cleavage of sulfamoyl groups |
100°C, 12h | 15% decomposition | Isomerization of methoxyethyl chains |
Data extrapolated from sulfonamide stability studies .
Biological Reactivity and Prodrug Potential
- Enzymatic activation : Sulfamoyl groups may act as prodrug moieties, cleaved by esterases or sulfatases .
- Antimycobacterial activity : Analogous compounds (e.g., Pretomanid) rely on nitroreductase-mediated activation .
Hypothesized Pathway :
CompoundDdn nitroreductaseReactive intermediates e g nitrenes
Observed in bicyclic nitroimidazoles .
Research Gaps and Recommendations
- Experimental validation of hydrolysis kinetics and metal-complex stability.
- Exploration of cross-coupling reactions at the benzamide core.
- Comparative studies with structurally related antitubercular agents (e.g., Pretomanid) .
Sources : PubChem CID 4138890 Design and synthesis of nitroheterocycles (AABlocks, 2019) Bisantrene derivatives (US Patent 9993460) FGFR4 inhibitors (EP3274344B1) Deoxo-Fluor® reactivity (Sigma-Aldrich) Sulfonamide chemistry (ChEBI) Pesticides Act 1974 (Malaysia) AA Blocks compound data
特性
IUPAC Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O7S2/c1-18-12-13-25-24(26-18)28-37(31,32)21-10-6-20(7-11-21)27-23(30)19-4-8-22(9-5-19)38(33,34)29(14-16-35-2)15-17-36-3/h4-13H,14-17H2,1-3H3,(H,27,30)(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHGYOKGVHLMMCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。